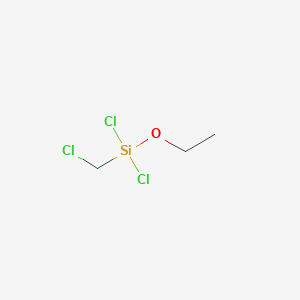

Dichloro(chloromethyl)ethoxysilane

Description

This compound features a chloromethyl group (–CH₂Cl), a methyl group (–CH₃), and two ethoxy groups (–OCH₂CH₃) bonded to a silicon atom. Its molecular formula is C₆H₁₅ClO₂Si, with a molecular weight of 182.72 g/mol .

Properties

CAS No. |

63238-94-8 |

|---|---|

Molecular Formula |

C3H7Cl3OSi |

Molecular Weight |

193.53 g/mol |

IUPAC Name |

dichloro-(chloromethyl)-ethoxysilane |

InChI |

InChI=1S/C3H7Cl3OSi/c1-2-7-8(5,6)3-4/h2-3H2,1H3 |

InChI Key |

LPXQAJCUGLFGRT-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(chloromethyl)ethoxysilane can be synthesized through the reaction of silicon tetrachloride with ethanol and chloromethyl compounds under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The process requires careful handling due to the reactivity of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity silicon tetrachloride and ethanol. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The final product is purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dichloro(chloromethyl)ethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation. Catalysts such as acids or bases are often used to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of silicone polymers and other advanced materials .

Scientific Research Applications

Dichloro(chloromethyl)ethoxysilane has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and silicone polymers.

Biology: The compound is used in the modification of surfaces for biological assays and the development of biosensors.

Medicine: It is explored for its potential in drug delivery systems and the development of medical devices.

Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates

Mechanism of Action

The mechanism of action of dichloro(chloromethyl)ethoxysilane involves the reactivity of the silicon-chlorine bonds. The compound can undergo electrophilic substitution reactions, where the silicon atom acts as an electrophilic center. The presence of chlorine atoms makes the compound highly reactive, allowing it to form bonds with various nucleophiles. The molecular targets and pathways involved in its reactions include the formation of siloxane bonds and the modification of surfaces through silanization .

Comparison with Similar Compounds

Dichloro(chloromethyl)methylsilane (CAS: Not explicitly provided; structurally analogous to )

Dichloromethylsilane (CAS 75-54-7)

Trichloro(chloromethyl)silane (CAS 1558-25-4)

Chloromethylmethyldiethoxysilane (CAS 2212-10-4)

- Structure : ClCH₂–Si(OCH₂CH₃)₂–CH₃.

- Properties : Balanced reactivity due to ethoxy groups; hydrolyzes to form siloxane networks. Preferred in applications requiring controlled cross-linking .

Comparative Data Table

Research Findings and Industrial Relevance

- Hydrolytic Stability : Ethoxysilanes like Chloromethylmethyldiethoxysilane exhibit slower hydrolysis than chlorosilanes, enabling controlled material synthesis .

- Toxicity : Chlorinated silanes (e.g., Trichloro(chloromethyl)silane) require stringent safety protocols due to acute toxicity and corrosivity .

- Functional Flexibility : Ethoxy groups in Chloromethylmethyldiethoxysilane allow covalent bonding with organic polymers, enhancing material compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.